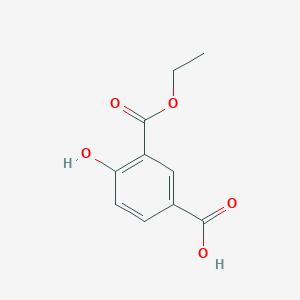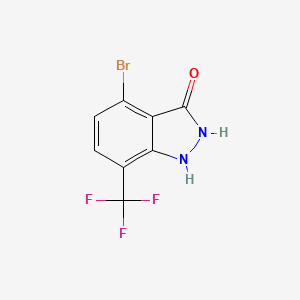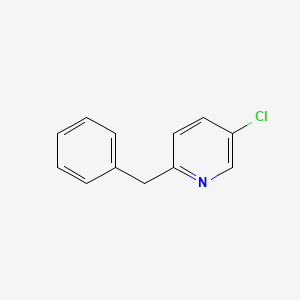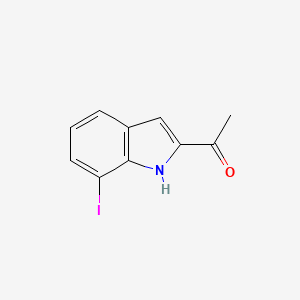
2-Cyclopropoxy-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an iodine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is the halogenation of 2-cyclopropoxypyridine using iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes and receptors, depending on its structural configuration .
Comparación Con Compuestos Similares
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxypyridine: Similar in structure but lacks the iodine atom.
Uniqueness: 2-Cyclopropoxy-4-iodopyridine is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H8INO |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
Clave InChI |
CULOAISJMCQIDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




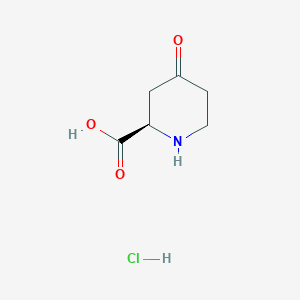

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

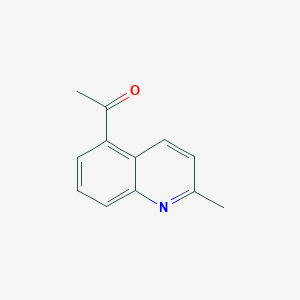
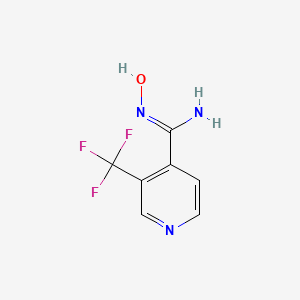
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)

